molecular formula C11H13FO2 B8430037 5-(4-Fluorophenoxy)-1-penten-4-ol

5-(4-Fluorophenoxy)-1-penten-4-ol

Cat. No.: B8430037
M. Wt: 196.22 g/mol
InChI Key: XTZNMVUAGNRHBJ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-(4-aminobutyl)pyridine is a brominated pyridine derivative featuring an amino group at the 3-position and a 4-aminobutyl substituent at the 5-position. The synthesis of such derivatives often involves nucleophilic substitution or coupling reactions, as seen in the activation of carboxyl functions using reagents like thionyl chloride and pyridine . Its structural complexity, including stereoisomerism (as noted in related syntheses), underscores the need for precise characterization techniques such as X-ray crystallography .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(4-fluorophenoxy)pent-4-en-2-ol

InChI

InChI=1S/C11H13FO2/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h2,4-7,10,13H,1,3,8H2

InChI Key

XTZNMVUAGNRHBJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(COC1=CC=C(C=C1)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several pyridine derivatives with halogen, amino, and alkylamine substituents:

Compound Name Substituents Key Structural Differences Reference
N-(4-aminobutyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxyamide 4-aminobutyl, methyl, phenyl Non-pyridine core; dioxane ring system
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Chloro, substituted phenyl groups Additional phenyl rings; chloro substituent
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Chloro, iodo, formyl, pivalamide Halogen diversity; formyl functionality
5-Amino-5′-bromo-6-(4-methylbenzoyl)-8-nitro-spiro-imidazo pyridine Bromo, nitro, benzoyl, spiro structure Spirocyclic framework; nitro group
2-Bromo-5-methylpyridin-4-amine Bromo, methyl, amino Simpler substituents; no alkylamine chain

Key Observations :

  • Halogen variations (e.g., chloro in vs. bromo in the target compound) influence electronic properties and reactivity. Bromine’s larger size may sterically hinder certain reactions compared to chlorine.
  • Spirocyclic derivatives (e.g., ) exhibit rigid conformations, whereas the target compound’s flexible 4-aminobutyl group allows for dynamic interactions in biological systems.

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